3-(3-Ethoxy-4-methoxyphenyl)propionic-2,2,3,3-d4

Description

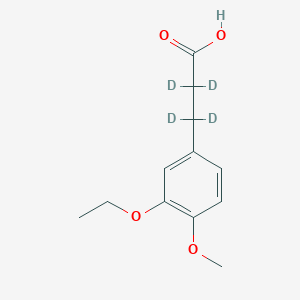

3-(3-Ethoxy-4-methoxyphenyl)propionic-2,2,3,3-D4 acid is a deuterium-labeled derivative of 3-(3-ethoxy-4-methoxyphenyl)propionic acid, where four hydrogen atoms at the 2,2,3,3 positions are replaced with deuterium (D). This compound (CAS: Not explicitly provided; Ref: D-7420 in ) has a molecular weight of 228.28 g/mol (98 atom % D) and is primarily used in nuclear magnetic resonance (NMR) spectroscopy as an internal standard or reference material due to its isotopic purity and chemical stability . The ethoxy and methoxy substituents on the phenyl ring contribute to its unique solubility and spectral properties, distinguishing it from simpler deuterated standards like 3-(trimethylsilyl)propionic-d4 acid sodium salt (TSP-d4).

Propriétés

Formule moléculaire |

C12H16O4 |

|---|---|

Poids moléculaire |

228.28 g/mol |

Nom IUPAC |

2,2,3,3-tetradeuterio-3-(3-ethoxy-4-methoxyphenyl)propanoic acid |

InChI |

InChI=1S/C12H16O4/c1-3-16-11-8-9(5-7-12(13)14)4-6-10(11)15-2/h4,6,8H,3,5,7H2,1-2H3,(H,13,14)/i5D2,7D2 |

Clé InChI |

XOHHVCSPHJILQB-CWUGWKFWSA-N |

SMILES isomérique |

[2H]C([2H])(C1=CC(=C(C=C1)OC)OCC)C([2H])([2H])C(=O)O |

SMILES canonique |

CCOC1=C(C=CC(=C1)CCC(=O)O)OC |

Origine du produit |

United States |

Méthodes De Préparation

Condensation Reaction Optimization

The reaction begins with dissolving glyoxalic acid in water and adjusting the pH to 5.0–5.5 using aqueous sodium hydroxide. Simultaneously, 2-ethoxyphenol is dissolved in water, and the pH is elevated to 10–12 under controlled temperatures (25–30°C). The glyoxalic acid solution and additional sodium hydroxide are then co-dripped into the phenolic solution, followed by heating to 50–60°C for 1–3 hours. This stepwise pH and temperature control minimizes byproducts and enhances yield (Table 1).

Table 1: Reaction Conditions and Yields for Precursor Synthesis

Deuteration Strategies for Isotopic Labeling

Introducing deuterium at the 2,2,3,3 positions of the propionic acid moiety requires precise methods to ensure isotopic purity ≥98 atom% D. Two primary approaches dominate industrial and laboratory settings.

Acid-Catalyzed Hydrogen-Deuterium Exchange

Deuterium incorporation is achieved via proton exchange in deuterated solvents. The non-deuterated precursor is refluxed in deuterated water (D2O) under acidic conditions, typically with deuterated hydrochloric acid (DCl). This method selectively replaces hydrogens on the β-carbon (positions 2 and 3) due to their higher acidity, achieving >95% deuteration after 24 hours.

Reduction with Deuterated Reagents

An alternative route involves synthesizing the propionic acid chain from deuterated precursors. For example, deuterated acrylic acid derivatives undergo Friedel-Crafts alkylation with 3-ethoxy-4-methoxyphenyl groups, followed by catalytic hydrogenation using deuterium gas (D2) and palladium. This method ensures complete deuteration at all four positions but requires stringent anhydrous conditions.

Table 2: Comparison of Deuteration Methods

| Method | Conditions | Isotopic Purity | Duration |

|---|---|---|---|

| Acid-Catalyzed Exchange | D2O, DCl, 80°C | 95–98% | 24–48 h |

| Catalytic Hydrogenation | D2, Pd/C, 50 psi | 98–99% | 12 h |

Purification and Analytical Validation

Post-synthesis purification employs high-performance liquid chromatography (HPLC) with C18 reverse-phase columns, using acetonitrile-water gradients to isolate the deuterated compound. Nuclear magnetic resonance (NMR) spectroscopy confirms deuterium placement, with the absence of proton signals at δ 2.5–3.0 ppm (propionic acid CH2 and CH groups) verifying successful labeling. Mass spectrometry further validates the molecular ion peak at m/z 228.13, consistent with the deuterated formula C12D4H12O4.

Challenges in Industrial-Scale Production

Isotopic Dilution

Residual protons in solvents or reagents can dilute deuterium content. Strict use of deuterated solvents (e.g., DMSO-d6) and glove-box techniques mitigates this risk.

Analyse Des Réactions Chimiques

Electrophilic Aromatic Substitution

The compound undergoes electrophilic aromatic substitution due to the electron-donating effects of its ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups on the aromatic ring. These substituents activate specific positions on the ring, directing electrophilic attack to ortho/para positions relative to the substituents. For example:

-

Nitration : Likely occurs at positions para to the ethoxy group.

-

Halogenation : May favor substitution at positions ortho to the methoxy group.

The presence of deuterium isotopes does not directly influence reactivity but allows precise tracking of reaction pathways in kinetic studies.

Esterification and Hydrolysis

Esterification :

The carboxylic acid group (-COOH) reacts with alcohols (e.g., methanol, ethanol) under acidic conditions (e.g., H₂SO₄) to form esters. This reaction is reversible and depends on alcohol concentration and temperature.

Hydrolysis :

The ester or amide derivatives can hydrolyze back to the parent acid under basic conditions (e.g., NaOH in aqueous solution). Acid-catalyzed hydrolysis is less common due to the stability of carboxylic acids.

Comparison of Esterification vs. Hydrolysis :

| Reaction Type | Conditions | Products |

|---|---|---|

| Esterification | Acid catalyst, alcohol | Esters (e.g., methyl ester) |

| Hydrolysis | Base catalyst, water | Parent carboxylic acid |

Reduction Reactions

Reduction of the carboxylic acid group to a primary alcohol is a key transformation. For example, lithium aluminium hydride (LiAlH₄) in diethyl ether reduces the acid to 3-(3-ethoxy-4-methoxyphenyl)propanol. While direct data for the deuterium-labeled compound is limited, analogous reactions (e.g., with 3-(2-methoxyphenyl)propanoic acid) show yields up to 103% under optimized conditions .

Reaction Conditions :

-

Reagent : LiAlH₄ in ether

-

Temperature : Reflux (20°C)

-

Workup : Quenching with methanol, followed by extraction and purification .

Analytical Methods

NMR Spectroscopy : Confirms the isotopic labeling and structural integrity. Deuterium incorporation is observed as reduced proton signals at the labeled positions.

LC-MS : Validates purity and molecular weight (228.28 g/mol for the D4-labeled compound) .

Key Research Findings

-

Biological Applications : The compound’s deuterium labeling enables precise tracking in metabolic studies, particularly in pain and inflammation pathways.

-

Reactivity Trends : Electron-donating groups enhance ring reactivity for electrophilic substitution, while the carboxylic acid group dominates hydrolytic and esterification pathways.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₁₂H₁₂D₄O₄

- Molecular Weight : 228.28 g/mol

- CAS Number : 1398065-51-4

- Solubility : Slightly soluble in DMSO and methanol

The compound's structure features an ethoxy group and a methoxy group on an aromatic ring, which influences its reactivity and interaction with biological systems. Its isotopic labeling allows for tracking and tracing in metabolic studies.

Pharmacological Studies

The compound has been utilized in pharmacological research to investigate its interactions with various biological targets. The isotopic labeling enables precise tracking of the compound's distribution and metabolism within biological tissues.

- Case Study : Interaction studies have shown that 3-(3-Ethoxy-4-methoxyphenyl)propionic-2,2,3,3-D4 acid interacts with enzymes involved in pain and inflammation pathways. This is particularly relevant for developing analgesics and anti-inflammatory agents.

Metabolic Tracing

Due to its stable isotopes, this compound serves as an effective tracer in metabolic studies. Researchers can monitor how the compound is processed in biological systems.

- Data Table: Metabolic Pathways Involved

| Pathway | Interaction Type | Reference |

|---|---|---|

| Pain Pathway | Enzyme Inhibition | |

| Inflammation Pathway | Receptor Binding | |

| Drug Metabolism | Biotransformation Tracking |

Biochemical Research

The compound's unique properties make it valuable for studying biochemical processes at a molecular level. Its ability to participate in electrophilic aromatic substitution reactions is significant for synthesizing related compounds.

- Synthesis Example : The synthesis of derivatives involving this compound can lead to new pharmacologically active substances.

Mécanisme D'action

Le mécanisme d’action de l’acide 3-(3-éthoxy-4-méthoxyphényl)propionique-2,2,3,3-D4 implique son interaction avec des cibles moléculaires et des voies spécifiques. Les atomes de deutérium dans le composé peuvent influencer sa stabilité métabolique et son interaction avec les enzymes. Cela peut entraîner des modifications de la pharmacocinétique et de la dynamique, ce qui en fait un outil précieux dans le développement de médicaments et la recherche métabolique .

Comparaison Avec Des Composés Similaires

Substituted Phenylpropionic Acid Derivatives

The following table compares structural analogs of 3-(3-ethoxy-4-methoxyphenyl)propionic acid, focusing on substituent variations and applications:

Key Observations :

- Deuterated vs. Non-deuterated: The deuterated variant is critical for NMR applications, as it eliminates interference from proton signals in the sample . Non-deuterated analogs are used in synthetic chemistry or pharmacology.

Deuterated NMR Standards

The table below contrasts the target compound with other deuterated internal standards:

Key Observations :

- Structural Differences : TSP-d4 and TMSP-d4 lack the aromatic phenyl group, making them less suitable for studies requiring interaction with aromatic systems. The target compound’s phenyl ring may bind to proteins or other aromatic molecules, enabling specialized NMR applications in biochemistry .

- Spectral Performance : TSP-d4 is widely preferred for general-purpose NMR due to its sharp singlet at δ 0.0 ppm. The target compound’s signals are influenced by the ethoxy and methoxy groups, which may complicate interpretation but provide specificity in complex mixtures .

Functional Group Variations in Propionic Acid Derivatives

The following compounds highlight how functional group changes alter applications:

Key Observations :

- Hydroxy vs. Ethoxy : The hydroxy group increases polarity, making the compound more water-soluble but less stable under acidic conditions compared to the ethoxy variant .

- Industrial Relevance : Compounds with multiple methoxy groups (e.g., 3,5-dimethoxyphenyl) are used in polymer chemistry, whereas the target compound’s deuterated form is niche to analytical chemistry .

Activité Biologique

3-(3-Ethoxy-4-methoxyphenyl)propionic-2,2,3,3-D4 acid is a deuterated derivative of propionic acid, characterized by its unique isotopic labeling. This compound has garnered attention in pharmacological research due to its potential applications in studying biological systems and drug metabolism. Its molecular formula is C₁₂H₁₂D₄O₄, with a molecular weight of approximately 228.28 g/mol .

The biological activity of this compound acid primarily involves its interaction with various biological targets relevant to inflammation and pain pathways. The presence of the ethoxy and methoxy groups on the aromatic ring enhances its reactivity and bioavailability. The compound is expected to undergo electrophilic aromatic substitution reactions and can interact with enzymes and receptors involved in inflammatory responses .

Pharmacological Studies

Recent studies have explored the pharmacological properties of related compounds that share structural similarities with this compound acid. These studies have demonstrated significant anti-inflammatory effects and modulation of cytokine release in peripheral blood mononuclear cells (PBMCs). For instance:

- Cytokine Release : Compounds similar to this compound acid have shown a reduction in pro-inflammatory cytokines such as TNF-α and IL-6 when tested at various concentrations. Notably, some derivatives inhibited TNF-α production by up to 60% at higher doses .

- Cell Viability : Toxicity assessments indicated that these compounds exhibit low toxicity levels in PBMC cultures, with cell viability remaining above 90% compared to controls .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities observed in structurally similar compounds:

| Compound Name | Anti-inflammatory Activity | Cytokine Modulation | Cell Viability (%) |

|---|---|---|---|

| 3-(4-Methoxyphenyl)propionic acid | Moderate | Decreased TNF-α | 94.71 |

| 4-(Ethoxyphenyl)butanoic acid | High | Decreased IL-6 | 96.72 |

| 2-(4-Methoxyphenyl)propanoic acid | Low | Increased IFN-γ | 95.00 |

| This compound acid | Potentially High | To be determined | To be determined |

Study on Cytokine Release

A study conducted on various derivatives including those related to this compound acid revealed that at a concentration of 100 µg/mL:

- The compound significantly inhibited the release of TNF-α and IFN-γ.

- The results indicated a potential for these compounds to modulate immune responses favorably during inflammatory conditions .

Pharmacokinetic Profiles

Pharmacokinetic studies are essential for understanding how compounds behave within biological systems. Although specific data for this compound acid is limited, related compounds have shown rapid absorption and tissue distribution post-administration. For example:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(3-Ethoxy-4-methoxyphenyl)propionic-2,2,3,3-D4 acid, and what critical parameters influence reaction efficiency?

- Methodological Answer : A common approach involves catalytic deuteration of the precursor 3-(3-Ethoxy-4-methoxyphenyl)propiolic acid using deuterium gas (D₂) and palladium on charcoal (Pd/C). Key parameters include reaction temperature (optimized between 40–60°C), solvent selection (e.g., deuterated methanol or ethanol), and catalyst loading (5–10% w/w). Post-synthesis, purification via recrystallization in deuterated solvents ensures isotopic integrity. Side reactions, such as incomplete deuteration or hydrogenolysis of methoxy groups, require monitoring via mass spectrometry (MS) .

Q. How should researchers characterize the isotopic purity of deuterated propionic acid derivatives like this compound?

- Methodological Answer : Isotopic purity is best assessed using high-resolution mass spectrometry (HRMS) coupled with ²H-NMR. HRMS quantifies the deuterium incorporation ratio by comparing molecular ion peaks (e.g., m/z for [M+H]⁺), while ²H-NMR confirms positional deuteration at C-2,2,3,3. For example, the absence of protio signals in the ²H-NMR spectrum at δ 2.5–3.5 ppm (propionic acid chain) validates site-specific deuteration. Cross-validation with Fourier-transform infrared spectroscopy (FTIR) can detect residual C–H stretches .

Q. What are the primary applications of this deuterated compound in pharmacological research?

- Methodological Answer : The compound serves as a stable isotopic tracer in metabolic studies, particularly for tracking phenolic acid metabolism in vivo. Researchers use it to quantify pharmacokinetic parameters (e.g., half-life, bioavailability) via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its deuterated structure minimizes interference from endogenous propionic acid derivatives, enhancing signal specificity in complex biological matrices .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of deuterated aromatic propionic acids, and what parameters are prioritized?

- Methodological Answer : Density functional theory (DFT) calculations predict reaction pathways and transition states for deuteration. Prioritize parameters like bond dissociation energies (BDEs) of C–H bonds adjacent to the ethoxy and methoxy groups to identify deuteration sites. Computational workflows (e.g., Gaussian or ORCA) simulate isotopic exchange kinetics, guiding solvent selection and catalyst design. Experimental validation via kinetic isotope effect (KIE) measurements ensures computational accuracy .

Q. What strategies resolve discrepancies in NMR spectral data between deuterated and non-deuterated analogs?

- Methodological Answer : Discrepancies arise from isotopic shifts and quadrupolar relaxation effects in ¹H-NMR. To address this:

- Use ¹³C-DEPT NMR to assign carbons adjacent to deuterium atoms.

- Apply ²H-decoupling techniques to suppress splitting in ¹H spectra.

- Compare experimental data with simulated spectra (e.g., using ACD/Labs or MestReNova) to validate assignments. Contradictions in coupling constants or integration ratios may indicate incomplete deuteration or solvent exchange, requiring MS reanalysis .

Q. How do structural modifications (e.g., ethoxy vs. methoxy substitution) impact the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Ethoxy groups enhance steric hindrance and electron-donating effects compared to methoxy, altering reaction kinetics in Pd-catalyzed couplings. For Suzuki-Miyaura reactions, substituent effects are quantified using Hammett σ⁺ constants. Experimental design should include control reactions with non-deuterated analogs to isolate isotopic vs. electronic effects. Kinetic studies (e.g., variable-temperature NMR) reveal activation barriers influenced by deuteration .

Q. What protocols ensure safe handling and disposal of deuterated aromatic acids in laboratory settings?

- Methodological Answer : Follow OSHA guidelines for phenolic compounds:

- Use fume hoods for synthesis and aliquot preparation.

- Store in airtight, deuterated solvent-compatible containers (e.g., glass vials with PTFE seals).

- Neutralize waste with 10% NaOH before disposal to hydrolyze reactive intermediates. MSDS documentation must specify deuterium content and isotopic stability under storage conditions .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer : Contradictions often stem from isotopic solvent effects. Systematically test solubility in deuterated (e.g., DMSO-d₆, CDCl₃) and protiated solvents. Use UV-Vis spectroscopy to quantify solubility limits via Beer-Lambert law. Note that deuteration increases hydrophobicity slightly, reducing aqueous solubility by ~15% compared to non-deuterated analogs. Report solvent deuteration status in all datasets .

Experimental Design Considerations

Q. What controls are essential when using this compound in tracer studies to avoid isotopic dilution effects?

- Methodological Answer : Include:

- Blank matrices spiked with non-deuterated analog to assess background interference.

- Stability controls (e.g., incubate at 37°C for 24h in PBS) to monitor deuterium loss.

- Isotopic internal standards (e.g., ¹³C-labeled analogs) for LC-MS/MS normalization.

Statistical validation via ANOVA confirms isotopic integrity across biological replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.